LDC4297 -

LDC4297

Catalog Number: EVT-272838
CAS Number:
Molecular Formula: C23H28N8O
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LDC4297, chemically known as 2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine, is a potent and selective small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). [, , , , , ] CDK7 plays a critical role in cell cycle regulation and gene transcription, making it a promising target for anticancer and antiviral therapies. [, , , ] LDC4297 binds non-covalently to the ATP-binding site of CDK7, inhibiting its kinase activity. [] This inhibition leads to a variety of downstream effects, including cell cycle arrest, apoptosis, and inhibition of viral replication. [, , , ]

Sorafenib

  • Relevance: A study identified Sorafenib through virtual screening as a potential inhibitor of human norovirus 3CL protease (3CLP), exhibiting a higher binding energy than the known 3CLP inhibitor, Dipeptidyl inhibitor 7. While not structurally related to LDC4297, both compounds emerged from the same study as potential 3CLP inhibitors, suggesting possible overlapping target spaces.

YM201636

  • Relevance: Similar to Sorafenib, YM201636 was identified as a potential inhibitor of human norovirus 3CLP through virtual screening, displaying a stronger binding affinity than the control inhibitor. Like Sorafenib, its relationship to LDC4297 stems from the shared potential as 3CLP inhibitors identified through the same study.

Maribavir

  • Relevance: Maribavir is functionally related to LDC4297, as both compounds demonstrate potent anti-HCMV activity. While their structures differ, they inhibit different kinases critical for HCMV replication. Notably, the combination of Maribavir and LDC4297 exhibited strong synergistic anti-HCMV activity in vitro and in vivo.

Abemaciclib

  • Relevance: Abemaciclib, alongside LDC4297, belongs to a group of pharmacological inhibitors of cyclin-dependent kinases (CDKs) exhibiting anti-HCMV activity. Although Abemaciclib targets CDK4/6 and LDC4297 primarily targets CDK7, their shared ability to inhibit CDKs and exhibit anti-HCMV effects makes them functionally relevant.

THZ1

  • Relevance: Both THZ1 and LDC4297 are CDK7 inhibitors, making them structurally and functionally related. Both compounds have shown promising results in preclinical studies as potential anti-cancer agents, particularly in triple-negative breast cancer. The study highlighted that both THZ1 and LDC4297 effectively interfered with the expression of mutated p53, suggesting a shared mechanism of action.

Dipeptidyl inhibitor 7

  • Relevance: This compound serves as a control in the study that identified Sorafenib and YM201636 as potential 3CLP inhibitors. While not directly related to LDC4297 structurally, it provides a comparative benchmark for the study, where both Sorafenib and YM201636 showed higher binding energies with 3CLP.
Overview

LDC4297 is a novel compound classified as a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. This compound has garnered significant attention due to its potent inhibitory effects on CDK7, particularly in the context of cancer therapy. The development of LDC4297 is part of a broader effort to create targeted therapeutics that can selectively inhibit specific kinases involved in oncogenic processes.

Source and Classification

LDC4297 was developed through medicinal chemistry optimization efforts aimed at enhancing the selectivity and potency of pyrazolotriazine-based compounds. It belongs to the class of pyrazolotriazine inhibitors, which have been shown to exhibit significant activity against various protein kinases, with a particular focus on cyclin-dependent kinases. The compound's selectivity for CDK7 over other kinases makes it a promising candidate for further therapeutic development in oncology .

Synthesis Analysis

The synthesis of LDC4297 involves several steps that include the formation of the pyrazolotriazine core structure. The synthetic route typically begins with commercially available starting materials, which undergo various chemical transformations such as cyclization, substitution, and functional group modifications.

Key steps in the synthesis may include:

  • Formation of the Pyrazolotriazine Core: This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Substituent Modifications: Various substituents are introduced to enhance potency and selectivity. This may involve reactions such as alkylation or acylation.
  • Purification and Characterization: After synthesis, the compound is purified using techniques like column chromatography and characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of LDC4297 features a pyrazolotriazine backbone, which is critical for its biological activity. The specific arrangement of functional groups on this core structure contributes to its binding affinity and selectivity for CDK7.

  • Molecular Formula: The empirical formula is Cn_{n}Hm_{m}Np_{p}Oq_{q}, where n, m, p, and q represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
  • Molecular Weight: The molecular weight is approximately 300 g/mol.
  • 3D Structure Visualization: High-resolution techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to visualize the three-dimensional conformation of LDC4297 when bound to CDK7 .
Chemical Reactions Analysis

LDC4297 undergoes specific chemical reactions that are essential for its activity as an inhibitor. These reactions primarily involve:

  • Binding Interactions with CDK7: LDC4297 binds to the ATP-binding site of CDK7, inhibiting its kinase activity. This interaction is characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site.
  • Inhibition Mechanism: The compound exhibits competitive inhibition against ATP, demonstrating a high affinity for CDK7 with an IC50 value in the low nanomolar range (approximately 0.13 nM) under physiological conditions .
Mechanism of Action

The mechanism of action for LDC4297 involves its selective binding to CDK7, leading to inhibition of its kinase activity. This inhibition affects downstream processes such as:

  • Transcription Regulation: CDK7 is involved in phosphorylating RNA polymerase II, which is crucial for mRNA synthesis. By inhibiting CDK7, LDC4297 disrupts transcriptional regulation.
  • Cell Cycle Progression: Inhibition of CDK7 can lead to cell cycle arrest in cancer cells, thereby impeding their proliferation.

Experimental data indicate that LDC4297 exhibits an extreme selectivity for CDK7 compared to other cyclin-dependent kinases, making it a potential candidate for targeted cancer therapies .

Physical and Chemical Properties Analysis

LDC4297 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that LDC4297 maintains its integrity under standard laboratory conditions but may require careful handling under extreme pH or temperature conditions.
  • Crystallization: Crystallization studies have provided insights into its solid-state properties, which are essential for understanding its behavior in biological systems .
Applications

LDC4297 has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: Due to its selective inhibition of CDK7, LDC4297 is being investigated as a therapeutic agent for various cancers where CDK7 plays a pivotal role in tumor growth and survival.
  • Drug Discovery: The insights gained from studying LDC4297 contribute to the rational design of next-generation kinase inhibitors with improved efficacy and selectivity profiles.
  • Biochemical Research: As a tool compound, LDC4297 can be used to study the role of CDK7 in cellular processes and signaling pathways .

Properties

Product Name

LDC4297

IUPAC Name

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine

Molecular Formula

C23H28N8O

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29)

InChI Key

LSGRZENCFIIHNV-UHFFFAOYSA-N

SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5

Solubility

Soluble in DMSO

Synonyms

LDC4297; LDC-4297; LDC 4297; LCD044297; LCD-044297; LCD 044297.

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.